3-[[1-[2-[(4-Amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid
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Overview
Description
VRT-043198 is a potent, selective, and blood-brain barrier permeable inhibitor of caspase-1 and caspase-4. It is the active metabolite of VX-765 (Belnacasan), which is an orally available pro-drug. Caspase-1 and caspase-4 are crucial in regulating inflammation and cell death, making VRT-043198 a significant compound in the study of inflammatory diseases and neurodegenerative disorders .
Preparation Methods
VRT-043198 is synthesized from its pro-drug VX-765. VX-765 is converted to VRT-043198 under the action of plasma and liver esterases. The synthetic route involves the preparation of VX-765, which is then metabolized to VRT-043198. The reaction conditions for the synthesis of VX-765 include the use of specific reagents and solvents, followed by purification steps to obtain the final product .
Chemical Reactions Analysis
VRT-043198 undergoes several types of chemical reactions, primarily involving its inhibitory action on caspase-1 and caspase-4. The compound inhibits the release of interleukin-1 beta and interleukin-18, but has limited effects on other cytokines such as tumor necrosis factor-alpha and interleukin-1 alpha. The major products formed from these reactions are the inhibited forms of caspase-1 and caspase-4, which prevent the activation of inflammatory pathways .
Scientific Research Applications
VRT-043198 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of caspase-1 and caspase-4.
Biology: VRT-043198 is employed in research on cell death and inflammation, particularly in the context of neurodegenerative diseases.
Medicine: The compound has shown potential in treating perioperative neurocognitive disorders, Alzheimer’s disease, and other inflammatory conditions by inhibiting caspase-1-induced pyroptosis
Mechanism of Action
VRT-043198 exerts its effects by covalently modifying the catalytic cysteine residue in the active site of caspase-1 and caspase-4. This inhibition prevents the cleavage and activation of pro-inflammatory cytokines such as interleukin-1 beta and interleukin-18. The compound also blocks pyroptosis, a form of programmed cell death associated with inflammation .
Comparison with Similar Compounds
VRT-043198 is unique due to its high selectivity and ability to permeate the blood-brain barrier. Similar compounds include:
VX-765 (Belnacasan): The pro-drug of VRT-043198, which is converted to the active metabolite in vivo.
Caspase-1 inhibitors: Other inhibitors of caspase-1, such as those targeting different inflammatory pathways, but with varying degrees of selectivity and blood-brain barrier permeability.
VRT-043198 stands out due to its potent inhibition of caspase-1 and caspase-4, making it a valuable compound in the study and treatment of inflammatory and neurodegenerative diseases.
Properties
IUPAC Name |
3-[[1-[2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN4O6/c1-22(2,3)18(26-19(31)12-6-7-15(24)14(23)9-12)21(33)27-8-4-5-16(27)20(32)25-13(11-28)10-17(29)30/h6-7,9,11,13,16,18H,4-5,8,10,24H2,1-3H3,(H,25,32)(H,26,31)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZONDBMOYWSRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C=O)NC(=O)C2=CC(=C(C=C2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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